molecular formula C9H10ClN3O B1476214 (3-Aminoazetidin-1-yl)(6-chloropyridin-3-yl)methanone CAS No. 2097978-68-0

(3-Aminoazetidin-1-yl)(6-chloropyridin-3-yl)methanone

Cat. No.: B1476214
CAS No.: 2097978-68-0
M. Wt: 211.65 g/mol
InChI Key: LYQHKCBYTYUIFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Aminoazetidin-1-yl)(6-chloropyridin-3-yl)methanone is a heterocyclic compound featuring a 6-chloropyridin-3-yl group connected via a methanone bridge to a 3-aminoazetidine ring. The 6-chloropyridin-3-yl group contributes electron-withdrawing effects and aromaticity, which may influence reactivity and intermolecular interactions.

Properties

IUPAC Name

(3-aminoazetidin-1-yl)-(6-chloropyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3O/c10-8-2-1-6(3-12-8)9(14)13-4-7(11)5-13/h1-3,7H,4-5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYQHKCBYTYUIFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CN=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3-Aminoazetidin-1-yl)(6-chloropyridin-3-yl)methanone is a synthetic organic compound that has garnered attention for its potential biological activity. This compound features a unique structure combining an azetidine ring and a chlorinated pyridine, which may confer specific pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound is believed to modulate the activity of these targets, leading to significant biological effects. Specific pathways influenced by this compound include:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, potentially impacting metabolic pathways.
  • Receptor Binding : It can bind to specific receptors, influencing signal transduction processes.

Pharmacological Potential

Research indicates that compounds similar to this compound have shown promise in treating various conditions, including:

  • Inflammatory Diseases : Potential applications in managing autoimmune conditions such as rheumatoid arthritis and inflammatory bowel disease.
  • Oncology : Possible use as a therapeutic agent in cancer treatment due to its ability to inhibit tumor growth by targeting specific pathways involved in cell proliferation.

Case Studies and Research Findings

Recent studies have explored the biological activities of related compounds, providing insights into the potential efficacy of this compound:

  • Study on MEK Inhibitors : Research has demonstrated that certain derivatives of azetidine exhibit selective inhibition of MEK (MAPKK) enzymes, which are crucial in various signaling pathways implicated in cancer and inflammatory diseases. This suggests that this compound could share similar properties .
  • High-Affinity Binding Studies : A study focusing on 4-(3-aminoazetidin-1-yl)pyrimidin-2-amines reported high-affinity interactions with target proteins, indicating that modifications to the azetidine structure can enhance biological activity .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is beneficial:

Compound NameBiological ActivityNotable Features
(3-Aminoazetidin-1-yl)(2-chloropyridin-4-yl)methanoneEnzyme InhibitionSimilar structure with different chlorine position
(3-Aminoazetidin-1-yl)(2-bromopyridin-4-yl)methanonePotential anticancer propertiesBromine substitution may alter reactivity
(3-Aminoazetidin-1-yl)(2-fluoropyridin-4-yl)methanoneEnhanced receptor bindingFluorine may enhance lipophilicity

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, (3-Aminoazetidin-1-yl)(6-chloropyridin-3-yl)methanone is being investigated for its potential therapeutic properties. Its structural features allow it to interact with various biological targets, making it a candidate for drug development aimed at treating diseases such as cancer and inflammatory disorders.

Case Study: Anticancer Activity
A study evaluated the antiproliferative effects of azetidinone derivatives on MCF-7 breast cancer cells. Results indicated significant cytotoxicity, suggesting that structural modifications of the compound could enhance its efficacy as an anticancer agent .

Biological Research

The compound serves as a valuable tool in biological research for studying enzyme interactions and receptor binding. Its ability to modulate enzyme activity can provide insights into metabolic pathways and signal transduction processes.

Case Study: Enzyme Interaction Studies
Research focused on similar compounds revealed their selective inhibition of MEK1 and MEK2 enzymes, which are critical in MAPK signaling pathways associated with cell proliferation. This highlights the potential therapeutic applications of this compound in targeting specific cancers .

Industrial Applications

In industry, this compound can be utilized in the development of new materials, including polymers and coatings. Its reactivity and stability make it suitable for various applications where specific material properties are required.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The following compounds share structural similarities with (3-Aminoazetidin-1-yl)(6-chloropyridin-3-yl)methanone, differing primarily in the substituents attached to the methanone group or the heterocyclic ring system:

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Structural Differences Reference ID
(6-Chloropyridin-3-yl)(oxazol-2-yl)methanone C₉H₅ClN₂O₂ 208.60 95–96 Oxazole ring instead of aminoazetidine
(4-Aminopiperidin-1-yl)(6-chloropyridin-3-yl)methanone C₁₁H₁₄ClN₃O 255.70 Not reported Six-membered piperidine ring with amino group
(1H-Benzo[d][1,2,3]triazol-1-yl)(6-chloropyridin-3-yl)methanone C₁₂H₈ClN₃O 261.66 Not reported Benzotriazole ring instead of aminoazetidine

Physicochemical Properties

  • Thermal Stability: Compounds with hydrogen-bonding networks, such as di(1H-tetrazol-5-yl)methanone oxime (decomposition at 288.7°C), exhibit enhanced stability. The amino group in the target compound may similarly stabilize its structure through intermolecular H-bonding .
  • Melting Points : The oxazole derivative (56c) melts at 95–96°C, lower than typical aromatic heterocycles, likely due to reduced molecular symmetry. The target compound’s melting point may be influenced by the azetidine ring’s rigidity and polarity .

Preparation Methods

Synthesis of the 3-Aminoazetidine Moiety

The 3-aminoazetidine fragment is a critical intermediate in the preparation of the target compound. According to research literature, the synthesis typically involves:

  • Protection and Functionalization of Azetidine : Starting from benzhydryl-protected 3-aminoazetidine, the primary amino group is protected with a tert-butoxycarbonyl (Boc) group to yield a Boc-protected intermediate. This step prevents overalkylation during subsequent reactions.

  • Alkylation : The Boc-protected azetidine is alkylated with iodoalkyl reagents to introduce desired substituents on the azetidine ring. This alkylation is performed under controlled conditions to maintain selectivity.

  • Deprotection : The benzhydryl protecting group is removed via hydrogenation, yielding a mixture of unprotected azetidine intermediates ready for further coupling.

This method ensures orthogonal protection and functionalization, facilitating selective reactions downstream.

Preparation of the 6-Chloropyridin-3-yl Fragment

The 6-chloropyridin-3-yl component is typically derived from chlorinated pyridine precursors. A closely related approach is the synthesis of 3-amino-6-chloropyridazine derivatives, which shares structural similarity and synthetic challenges:

  • Starting Material : 3,6-Dichloropyridazine is used as a precursor.

  • Amination Reaction : Reaction with aqueous ammonia or ammoniacal liquor under elevated temperatures (85–180 °C) in various solvents such as DMF, acetonitrile, methylene dichloride, or methanol.

  • Reaction Conditions : The reaction times range from 5 to 26 hours, with temperatures optimized between 85 °C and 180 °C depending on the solvent system.

  • Purification : After completion, the reaction mixture is concentrated, and the product is purified by recrystallization and silica gel column chromatography.

  • Yields and Purity : The yields are high, typically between 82.6% and 95.7%, with purity exceeding 98% as confirmed by GC analysis.

This method is noted for its mild reaction conditions, ease of handling, and reproducible high purity of the chlorinated amino-pyridazine intermediate.

Coupling to Form (3-Aminoazetidin-1-yl)(6-chloropyridin-3-yl)methanone

The key step in synthesizing the target compound is the formation of the amide bond between the 3-aminoazetidine and the 6-chloropyridin-3-yl moiety:

  • Nucleophilic Aromatic Substitution (SNAr) : The azetidine nitrogen acts as a nucleophile attacking an activated chloropyridine derivative. This substitution is often facilitated by heating under microwave irradiation at 120–150 °C to accelerate the reaction.

  • Use of Boc Protection : The Boc group on the azetidine nitrogen is crucial to prevent overalkylation and side reactions during nucleophilic substitution.

  • Deprotection : After coupling, acidic conditions remove the Boc protecting group to yield the final monosubstituted product.

  • Reductive Amination for Derivatives : For branched alkyl derivatives or dialkylated products, reductive amination is employed on the monosubstituted intermediate to introduce further substituents.

  • Direct Nucleophilic Substitution : In some cases, direct substitution of chloropyridine with N,N-dimethylazetidin-3-amine affords the target compound without the need for protecting groups.

This synthetic strategy allows for high selectivity and yields of the target amide compound and its derivatives.

Summary Table of Preparation Steps and Conditions

Step Starting Material(s) Reaction Conditions Key Notes Yield / Purity
Azetidine Protection & Alkylation Benzhydryl-protected 3-aminoazetidine Boc protection, alkylation with iodoalkyl reagents Orthogonal protection to prevent overalkylation Not specified
Deprotection of Azetidine Boc-protected azetidine Hydrogenation Removal of benzhydryl group Not specified
Preparation of 3-amino-6-chloropyridine 3,6-Dichloropyridazine + aqueous ammonia 85–180 °C, 5–26 h, solvents: DMF, ACN, MeOH Mild conditions, easy handling 82.6%–95.7% yield, >98% purity
Coupling via SNAr Boc-protected azetidine + chloropyridine derivative Microwave heating 120–150 °C Boc protection prevents overalkylation Not specified
Deprotection of final product Boc-protected coupled intermediate Acidic conditions Yields monosubstituted amide product Not specified
Reductive Amination (optional) Monosubstituted intermediate Reductive amination conditions For branched alkyl or dialkyl derivatives Not specified

Research Findings and Analysis

  • The use of Boc protection on the azetidine nitrogen is essential to control selectivity and avoid multiple substitutions during the coupling step.

  • Microwave-assisted nucleophilic substitution significantly reduces reaction times and improves yields compared to conventional heating.

  • The 3-amino-6-chloropyridine intermediate can be synthesized efficiently from readily available 3,6-dichloropyridazine and ammonia under mild and scalable conditions with high purity, which is crucial for downstream coupling.

  • The synthetic route allows for structural diversity by varying alkyl substituents on the azetidine ring via alkylation and reductive amination, enabling the preparation of derivatives for medicinal chemistry applications.

  • Purification by recrystallization and silica gel chromatography ensures high purity of intermediates and final products, which is critical for reproducibility and biological evaluation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Aminoazetidin-1-yl)(6-chloropyridin-3-yl)methanone
Reactant of Route 2
Reactant of Route 2
(3-Aminoazetidin-1-yl)(6-chloropyridin-3-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.